molecular formula C11H13NO7 B2702027 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid CAS No. 879361-47-4

5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid

Cat. No. B2702027
M. Wt: 271.225
InChI Key: IVXTUVDBRCQWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid, also known as MMNA, is a chemical compound that has been studied for its potential use in scientific research. MMNA is a derivative of nitrobenzoic acid, which has been shown to have various biological activities, including anti-inflammatory and anti-cancer effects.

Scientific Research Applications

Sulfhydryl Group Analysis

5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid has relevance in the study of sulfhydryl groups in biological materials. A related compound, 5,5'-dithiobis(2-nitrobenzoic acid), has been used for determining sulfhydryl groups due to its water solubility at pH 8, highlighting its significance in biochemical research (Ellman, 1959).

Cancer Research

In cancer research, compounds structurally similar to 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid have shown potential. For instance, derivatives of 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxydibenzo[c,h][1,6]naphthyridin-6-one, which contain nitro substituents, exhibited notable topoisomerase-I targeting activity and pronounced antitumor activity (Singh et al., 2003).

Synthetic Chemistry Applications

The compound has implications in synthetic chemistry. For example, 4-hydroxy-3-nitrobenzoic acid, a structurally similar compound, was effectively coupled onto ionic liquid-immobilized o-phenylenediamine, leading to the production of benzimidazole derivatives, which are valuable in drug discovery programs (Chanda et al., 2012).

Antimicrobial Research

The compound has been studied for its potential in antimicrobial research. β-N-(3-nitrobenzoyl)hydrazides of 4-aryl-2-hydroxy-4-oxo-2-butenoic acids, similar in structure to 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid, were synthesized and tested for antibacterial activity, demonstrating its relevance in the development of new antimicrobial agents (Zvereva et al., 2005).

Environmental Science and Technology

Its analogs have been used in environmental science studies. For example, 3-nitrobenzoic acid and 4-nitrobenzoic acid were subjects of study in the context of solute transfer into 2-methoxyethanol, providing insight into the physico-chemical properties of similar compounds (Hart et al., 2015).

properties

IUPAC Name

5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c1-17-3-4-19-10-6-8(12(15)16)7(11(13)14)5-9(10)18-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXTUVDBRCQWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid

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